1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. Generally, pyrazole derivatives are synthesized through the reaction of hydrazine with 1,3-diketones . The specific synthetic route for this compound would involve the introduction of the sulfonamide group and the phenylethyl substituent under controlled conditions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens . This inhibition disrupts the metabolic processes of the pathogens, leading to their death.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . Compared to these compounds, 1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE may exhibit unique pharmacological properties due to its specific substituents and functional groups.
Properties
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-15-18(14-22(3)19-15)26(24,25)23(13-17-10-11-21(2)20-17)12-9-16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACEKVZQBVIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CCC2=CC=CC=C2)CC3=NN(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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